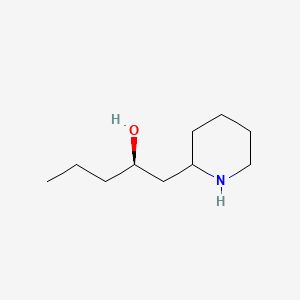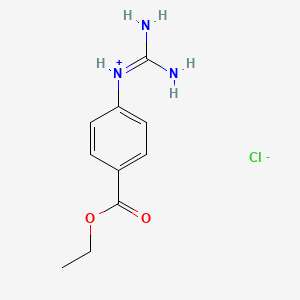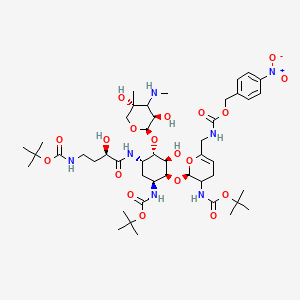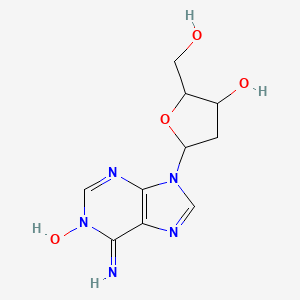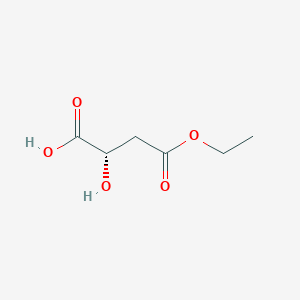
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the use of ethyl acetoacetate as a starting material. The process includes the following steps:
Ethylation: Ethyl acetoacetate is ethylated using ethyl iodide in the presence of a base such as sodium ethoxide.
Hydrolysis: The ethylated product undergoes hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-2-oxo-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: It may participate in metabolic pathways, influencing the production of key metabolites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-Hydroxy-4-oxobutanoic acid: Lacks the ethoxy group, making it less lipophilic.
(2S)-4-Methoxy-2-hydroxy-4-oxobutanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
Clé InChI |
FFOKDOPEBQXHEH-BYPYZUCNSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)O)O |
SMILES canonique |
CCOC(=O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


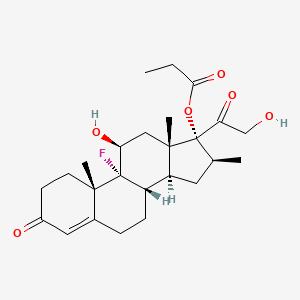


![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
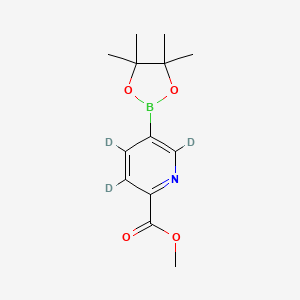
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
